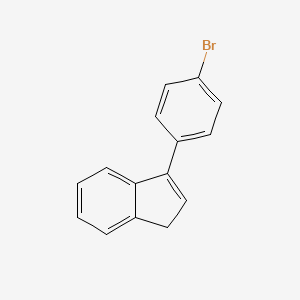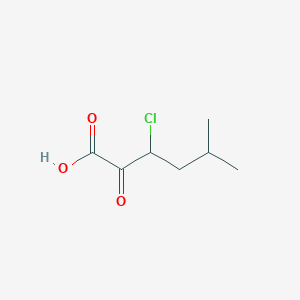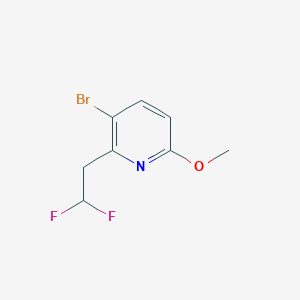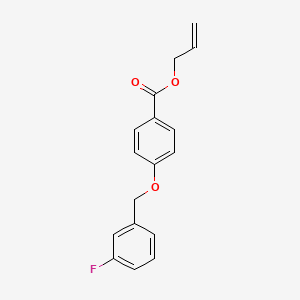
(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a chloro substituent at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol typically involves the chlorination of 1-methylpyrrole followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 1-methylpyrrole with N-chlorosuccinimide (NCS) to introduce the chloro substituent. The resulting 5-chloro-1-methylpyrrole is then subjected to a formylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: (5-Chloro-1-methyl-1H-pyrrol-2-yl)formaldehyde or (5-Chloro-1-methyl-1H-pyrrol-2-yl)carboxylic acid.
Reduction: 1-Methyl-1H-pyrrol-2-ylmethanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloro and hydroxymethyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s biological activity. The exact pathways and targets involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
1-Methyl-1H-pyrrol-2-ylmethanol: Lacks the chloro substituent, which may result in different reactivity and biological activity.
5-Chloro-1H-pyrrol-2-ylmethanol: Lacks the methyl group at the 1-position, which can affect its chemical properties and interactions.
1-Methyl-5-nitro-1H-pyrrol-2-ylmethanol:
Uniqueness: The presence of both the chloro and hydroxymethyl groups in (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H8ClNO |
|---|---|
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
(5-chloro-1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C6H8ClNO/c1-8-5(4-9)2-3-6(8)7/h2-3,9H,4H2,1H3 |
Clave InChI |
KQSUINOZUCOOGE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C1Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


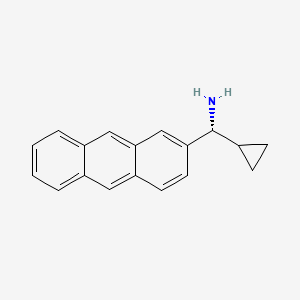
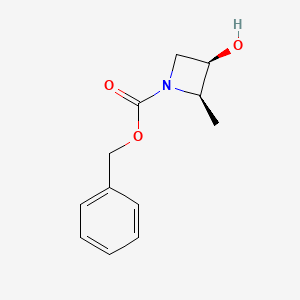
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
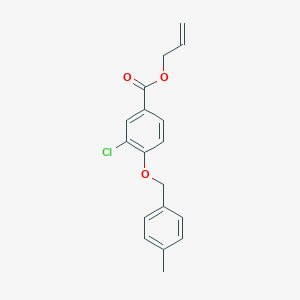

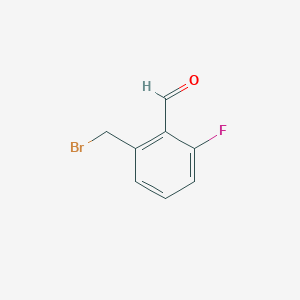

amino}pyrrolidine-1-carboxylate](/img/structure/B13026549.png)
